N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride

Description

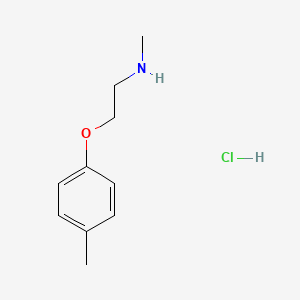

Chemical Structure: N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride (CAS: 915919-57-2) consists of a phenoxy group substituted with a methyl group at the para position, linked to an ethanamine backbone with a methylated amine. The hydrochloride salt enhances solubility and stability . Molecular Formula: C₁₁H₁₈ClNO. Molecular Weight: 215.72 g/mol (monoisotopic mass: 215.1077) .

Properties

IUPAC Name |

N-methyl-2-(4-methylphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-9-3-5-10(6-4-9)12-8-7-11-2;/h3-6,11H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNLMONSWQQRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050509-69-7 | |

| Record name | Ethanamine, N-methyl-2-(4-methylphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050509-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl[2-(4-methylphenoxy)ethyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2-(4-methylphenoxy)ethanol Intermediate

A common approach involves the reaction of 4-methylphenol with ethylene oxide under basic or neutral conditions to yield 2-(4-methylphenoxy)ethanol. This step proceeds via nucleophilic attack of the phenolate anion on the epoxide ring, forming the ether linkage.

- Reaction conditions: Typically conducted at moderate temperatures (40–80 °C) in polar solvents such as ethanol or water.

- Catalysts: Basic catalysts like sodium hydroxide or potassium carbonate are used to generate the phenolate ion.

- Yields: Reported yields are generally high (>85%) with proper control of reaction parameters.

Conversion to N-Methyl-2-(4-methylphenoxy)ethanamine

The key amination step involves substitution of the hydroxyl group in 2-(4-methylphenoxy)ethanol with a methylamino group. Two principal methods are employed:

Method A: Direct Amination via Halide Intermediate

- The hydroxyl group is first converted to a good leaving group such as a halide (chloride or bromide) by reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

- The resultant 2-(4-methylphenoxy)ethyl halide is then reacted with methylamine in a nucleophilic substitution reaction to form N-methyl-2-(4-methylphenoxy)ethanamine.

- Reaction conditions: Typically performed in polar aprotic solvents (e.g., acetonitrile, DMF) at temperatures ranging from 0 to 80 °C.

- Advantages: High regioselectivity and good yields (70–90%).

Method B: Reductive Amination

- An alternative involves oxidation of 2-(4-methylphenoxy)ethanol to the corresponding aldehyde, followed by reductive amination with methylamine.

- Catalysts such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation over supported metals (e.g., Pd/C) are used to reduce the imine intermediate.

- Reaction conditions: Mild temperatures (room temperature to 50 °C), often in methanol or ethanol.

- Yields: Moderate to good (60–85%) depending on catalyst and conditions.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine form.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Primary amines.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

Chemotherapy Potentiation

N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride has been studied for its potential to enhance the efficacy of chemotherapy agents. In various clinical trials, it has been shown to potentiate the cytotoxic effects of chemotherapeutic drugs on cancer cells without significantly increasing toxicity to normal tissues.

Case Study : A clinical trial involving patients with advanced refractory cancer demonstrated that this compound could enhance the cytotoxicity of chemotherapy by fivefold to tenfold in vitro, while maintaining low toxicity levels in vivo. Out of 48 patients treated, 33% experienced disease progression, while 25% stabilized and 25% showed improvement, indicating its potential as an adjunct therapy in cancer treatment .

Histamine Antagonism

The compound acts as an intracellular histamine antagonist, which may provide therapeutic benefits in conditions where histamine plays a detrimental role. This property is particularly relevant in oncology, where histamine can contribute to tumor growth and metastasis.

Research Insight : Studies have indicated that the compound protects normal tissues such as bone marrow and gut during chemotherapy, which is crucial for patient quality of life during treatment .

NMDA Receptor Modulation

Recent research has explored the role of this compound in modulating NMDA receptors, which are implicated in various neurological disorders. The compound has been identified as a subunit-selective potentiator for NMDA receptors containing NR2C and NR2D subunits.

Findings : This modulation could lead to novel therapeutic strategies for treating conditions such as Alzheimer's disease and schizophrenia, where NMDA receptor dysfunction is a critical factor .

Data Tables

Mechanism of Action

The mechanism of action of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Chain Variations

Complex Substituents and Pharmacological Relevance

Biological Activity

N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

The synthesis of this compound typically involves the following steps:

- Formation of Intermediate : The reaction of 4-methylphenol with ethylene oxide yields 2-(4-methylphenoxy)ethanol.

- Methylation : This intermediate is then reacted with methylamine to produce N-Methyl-2-(4-methylphenoxy)ethanamine.

- Hydrochloride Formation : The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.

This compound interacts with specific molecular targets, including:

- Enzymes : It may modulate enzyme activity, influencing metabolic pathways.

- Receptors : The compound has been studied for its effects on various receptors, potentially altering signal transduction pathways.

The exact molecular targets and pathways involved depend on the biological context and application of the compound.

Biological Effects

Research indicates that this compound exhibits several biological activities:

- Antidepressant Potential : Analogous compounds have shown promise in treating depression through modulation of neurotransmitter systems .

- Antitumor Activity : Some studies suggest that related compounds can inhibit cell proliferation in cancer cell lines, indicating potential anticancer properties .

- Antiarrhythmic Effects : Certain derivatives have been studied for their antiarrhythmic activity, suggesting a role in cardiovascular health .

Case Study 1: Antidepressant Activity

A study investigating the antidepressant properties of similar compounds found that this compound could influence serotonin levels, leading to mood enhancement. The compound was tested in animal models, showing significant reductions in depressive-like behaviors .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including leukemia and breast cancer cells. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against these cell types .

Case Study 3: Cardiovascular Effects

Research on related compounds has indicated potential antiarrhythmic properties. In a controlled study, a derivative of this compound was shown to stabilize cardiac rhythms in models of induced arrhythmia, suggesting therapeutic applications in heart disease management .

Summary Table of Biological Activities

Q & A

Q. Optimization Strategies :

Q. Table 1: Comparative Reaction Conditions

| Step | Solvent | Catalyst/Temp. | Yield Range | Purity (HPLC) |

|---|---|---|---|---|

| Alkylation | DMF | K₂CO₃, 60°C | 60–75% | 85–90% |

| Methylation | MeOH | NaBH₄, RT | 70–85% | 90–95% |

| Salt Formation | EtOH | HCl gas, 0°C | 90–95% | ≥98% |

Advanced: How does the 4-methylphenoxy substituent influence the compound’s binding affinity to serotonin receptors compared to analogs with other substituents (e.g., methoxy, fluoro)?

Methodological Answer:

The 4-methylphenoxy group impacts receptor binding through steric and electronic effects:

- Steric Effects : The methyl group at the para position reduces rotational freedom, potentially enhancing fit into hydrophobic receptor pockets .

- Electronic Effects : The electron-donating methyl group increases electron density on the phenoxy ring, altering π-π stacking interactions with aromatic residues in receptors like 5-HT₂A .

Q. Comparative Studies :

- Fluorine Substituents : Fluorine’s electronegativity increases polarity, improving water solubility but reducing blood-brain barrier permeability vs. methyl .

- Methoxy Substituents : Methoxy groups enhance hydrogen bonding but may increase metabolic instability due to O-demethylation .

Q. Experimental Approaches :

- Radioligand Binding Assays : Use [³H]-LSD or [³H]-ketanserin to quantify affinity for 5-HT receptors .

- Molecular Dynamics Simulations : Model interactions between the methylphenoxy group and receptor binding pockets (e.g., homology modeling of 5-HT₂A) .

Advanced: How can researchers resolve contradictions in reported EC₅₀ values for this compound’s activity across different in vitro assays?

Methodological Answer:

Discrepancies in potency data often arise from assay-specific variables:

- Cell Line Variability : Use standardized cell lines (e.g., HEK293 stably expressing human 5-HT receptors) to minimize heterogeneity .

- Buffer Composition : Control for ionic strength and pH, which affect protonation states of the amine group .

- Endpoint Measurement : Compare cAMP accumulation (Luciferase-based) vs. calcium flux (Fluo-4 dye) to assess signaling bias .

Q. Meta-Analysis Framework :

Normalize data using reference agonists (e.g., serotonin for 5-HT receptors).

Apply statistical models (e.g., mixed-effects regression) to account for inter-study variability .

Basic: What analytical techniques are most robust for confirming the structural integrity of this compound?

Methodological Answer:

Q. Prodrug Design :

- Ester Prodrugs : Mask the amine with acetyl or pivaloyl groups to enhance lipophilicity and absorption .

- Targeted Release : Use pH-sensitive linkers (e.g., carbamate) for site-specific activation in the CNS .

Q. In Vivo Validation :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS after oral and IV administration in rodent models .

- Metabolite Identification : Use HR-MS to track N-demethylated and glucuronidated metabolites .

Basic: How can researchers differentiate this compound from structurally similar phenethylamines in analytical workflows?

Methodological Answer:

- Chromatographic Separation : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers if present .

- Tandem MS Fragmentation : Monitor unique fragments (e.g., m/z 121 for 4-methylphenoxy cleavage) .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ at N-methyl) as internal standards for quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.